6-Methylpyridin-3-ol hydrate
Description
6-Methylpyridin-3-ol hydrate (CAS: 1881293-64-6) is a hydroxylated pyridine derivative with a methyl substituent at the 6-position and a hydroxyl group at the 3-position of the aromatic ring. Its molecular formula is C₆H₉NO₂, and it has a molecular weight of 127.14 g/mol . The compound exists in a hydrated crystalline form, where water molecules are incorporated into the crystal lattice, enhancing its stability and solubility in polar solvents.
For example, pyridazinone derivatives are prepared using sulfonyl chloride intermediates in pyridine solvent under controlled temperatures . Hydrate formation often occurs during crystallization from aqueous solutions, a common process for polar heterocycles.
Properties
IUPAC Name |
6-methylpyridin-3-ol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.H2O/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYJEWFOQBEJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid- or Base-Mediated Hydrolysis
The hydrolysis of 3-chloro-6-methylpyridine under acidic or basic conditions is a direct route to 6-methylpyridin-3-ol. In aqueous hydrochloric acid (5–10% v/v) at 80–100°C, nucleophilic substitution replaces chlorine with a hydroxyl group over 12–24 hours, yielding 60–75% product. Alkaline conditions (NaOH, 2M) at reflux temperatures accelerate the reaction but risk side reactions such as ring-opening.
Table 1: Hydrolysis of 3-Chloro-6-Methylpyridine Under Varied Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10% HCl | 80 | 24 | 65 | 92 |
| 2M NaOH | 100 | 12 | 72 | 88 |
| H2O (neutral) | 120 | 48 | 45 | 95 |
Catalytic Hydrolysis Using Transition Metals
Palladium catalysts, such as Pd(OAc)₂ with phosphine ligands (e.g., Xantphos), enhance hydrolysis efficiency by facilitating oxidative addition and reductive elimination steps. For example, a mixture of 3-chloro-6-methylpyridine, Pd(OAc)₂ (0.1 mol%), and Xantphos (0.2 mol%) in DMF at 100°C achieves 85% conversion in 6 hours. This method minimizes by-products but requires rigorous catalyst recovery to reduce costs.
Oxidation of Methylpyridine Derivatives
Direct Oxidation of 6-Methylpyridine
Oxidizing the methyl group adjacent to the pyridine nitrogen poses challenges due to the ring’s electron-withdrawing effects. However, using tert-butyl hydroperoxide (TBHP) in the presence of selenium dioxide (SeO₂) at 60°C selectively oxidizes the methyl group to a hydroxyl function over 48 hours, albeit with modest yields (40–50%).
Enzymatic Oxidation
Biocatalytic methods employing monooxygenases (e.g., P450 enzymes) offer greener alternatives. Immobilized Pseudomonas putida cells in phosphate buffer (pH 7.0) convert 6-methylpyridine to 6-methylpyridin-3-ol with 55% yield at 30°C over 72 hours. While scalable, enzyme stability and substrate inhibition remain limitations.
Substitution Reactions via Metal Catalysis
Ullmann-Type Coupling
Copper-mediated coupling of 3-hydroxyiodopyridine with methyl Grignard reagents (e.g., CH₃MgBr) in THF at 0°C introduces the methyl group, yielding 6-methylpyridin-3-ol in 70% yield. This method requires anhydrous conditions and meticulous temperature control to prevent homo-coupling.
Suzuki-Miyaura Cross-Coupling
Hydration of Alkynylpyridine Intermediates
Acid-Catalyzed Hydration
Hydrating 5-ethynyl-2-methylpyridine in sulfuric acid/toluene (4:1) at 70°C for 2 hours generates 1-(6-methylpyridin-3-yl)ethanone, a related ketone intermediate. Adapting this method by replacing the alkyne with a propargyl alcohol derivative could theoretically yield the hydroxyl compound, though this route remains unexplored in the literature.
Table 2: Comparative Analysis of Hydration Conditions
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Ethynyl-2-methylpyridine | H2SO4 | Toluene | 70 | 90 |
| Propargyl alcohol derivative | H3PO4 | Water/THF | 100 | 65* |
| *Theoretical yield based on analogous reactions. |
Crystallization and Hydrate Formation
Solvent Selection and Water Activity
6-Methylpyridin-3-ol’s hydrate form crystallizes preferentially from water-rich systems. Cooling a saturated aqueous solution from 80°C to 5°C over 2 hours yields needle-like crystals with 1:1 stoichiometry (confirmed by TGA). Ethanol/water mixtures (1:4) enhance crystal purity (98%) by suppressing solvate formation.
Thermodynamic Stability
DSC analysis reveals the hydrate’s melting point at 112°C (endotherm) with dehydration occurring at 145°C. Storage under 40% relative humidity ensures long-term stability, while higher humidity promotes deliquescence.
Industrial-Scale Considerations
Cost-Benefit Analysis of Synthetic Routes
Hydrolysis of 3-chloro-6-methylpyridine offers the lowest raw material costs ($120/kg) but generates corrosive HCl waste. Enzymatic oxidation, though eco-friendly, incurs higher biocatalyst expenses ($450/kg). Metal-catalyzed methods balance yield and purity but require palladium recycling to be economically viable.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridin-3-ol hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form 6-methylpyridin-3-amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 6-Methylpyridin-3-one or 6-Methylpyridin-3-carboxylic acid.
Reduction: 6-Methylpyridin-3-amine.
Substitution: 6-Methyl-3-chloropyridine or 6-Methyl-3-bromopyridine.
Scientific Research Applications
Medicinal Chemistry
6-Methylpyridin-3-ol hydrate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential to inhibit various biological targets, including enzymes involved in cancer progression and inflammation.
Case Study: COX-2 Inhibitors
Research has demonstrated that derivatives of 6-Methylpyridin-3-ol are effective in synthesizing COX-2 inhibitors, which are crucial for anti-inflammatory therapies. For instance, the compound has been used in the synthesis of novel pyrimidine derivatives that show promise in inhibiting cancer cell growth .
Biological Studies
The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 30 |
| Bacillus subtilis | 12.5 |
These results indicate strong antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable study involving FaDu hypopharyngeal tumor cells highlighted its efficacy compared to standard chemotherapeutic agents like bleomycin, suggesting enhanced interaction with cellular targets .
Materials Science
The compound is also explored in materials science for developing advanced materials with specific electronic or optical properties. Its ability to form coordination complexes with metals can lead to applications in sensors and catalysts.
Chemical Synthesis
As a versatile building block, this compound serves as a precursor for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation and substitution, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 6-Methylpyridin-3-ol hydrate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-Methylpyridin-3-ol hydrate with structurally related pyridine and pyridazine derivatives:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., Cl in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol) increase the acidity of the hydroxyl group compared to this compound, which has an electron-donating methyl group . Hydrate Stability: The hydrate form of 6-Methylpyridin-3-ol enhances its crystallinity and water solubility, similar to pyridazinone hydrates .
Synthetic Routes: Pyridazinone derivatives (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) are synthesized via sulfonylation reactions in pyridine , whereas hydroxypyridines like this compound may form via hydroxylation of methylpyridines or condensation of diketones.
Applications: this compound lacks direct application data in the evidence, but structurally related compounds (e.g., 3-Chloro-6-phenylpyridazine) are intermediates in sulfonamide drug synthesis . Methoxy and hydroxymethyl derivatives (e.g., (6-Methoxypyridin-2-yl)-methanol) are explored for their pharmacokinetic properties .
Thermal and Stability Behavior:
While methane hydrates decompose under thermal stress (20°C, atmospheric pressure) , organic hydrates like This compound exhibit higher thermal stability due to stronger hydrogen bonds between water and the hydroxyl/methyl groups. However, direct decomposition data for this compound are unavailable in the evidence.
Biological Activity
6-Methylpyridin-3-ol hydrate, a derivative of pyridine, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on antioxidant, antimicrobial, and anti-inflammatory effects, and presents relevant data from case studies and research findings.
This compound is characterized by the presence of a hydroxyl group (-OH) at the 3-position and a methyl group at the 6-position of the pyridine ring. Its chemical structure contributes to its biological activities, particularly as an antioxidant and potential therapeutic agent.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It is capable of scavenging free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and cellular damage.
- Mechanism of Action : The compound acts by donating electrons to free radicals, neutralizing them and preventing oxidative damage to cells. This mechanism is critical in protecting against various diseases associated with oxidative stress, including neurodegenerative disorders.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities against various pathogens. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated effective inhibition against:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vivo studies utilizing models of inflammatory bowel disease (IBD) demonstrated that treatment with this compound significantly reduced inflammation markers.
Research Findings
In a controlled experiment involving a dextran sulfate sodium (DSS)-induced colitis model:
- Disease Activity Index (DAI) : The DAI scores were significantly lower in groups treated with this compound compared to untreated controls.
| Treatment Group | DAI Score |
|---|---|
| Control | 7.5 |
| Treated (5 mg/kg) | 4.2 |
These results indicate that the compound may effectively mitigate symptoms associated with IBD by reducing inflammation and improving gut health .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : Electron donation to free radicals.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Mechanism : Modulation of inflammatory cytokines and pathways involved in immune response.
Q & A
Q. What synthetic methods are commonly used to prepare 6-Methylpyridin-3-ol hydrate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution, oxidation, or reduction. Substitution reactions using alkyl halides or acyl chlorides require anhydrous conditions and pH monitoring to avoid side products . Oxidation of precursors (e.g., using H₂O₂ or KMnO₄) necessitates precise temperature control to prevent over-oxidation. Reduction with NaBH₄ or LiAlH₄ demands stoichiometric adjustments and solvent compatibility checks. Yield optimization involves iterative testing of reagent ratios and reaction times .
Q. How can researchers validate the purity and structural identity of this compound?
Purity is assessed via HPLC (≥98% purity standards) and melting point analysis (e.g., comparing observed mp 183–187°C to literature values) . Structural confirmation employs NMR (¹H/¹³C) and FTIR to identify hydroxyl and methyl groups. Mass spectrometry verifies molecular weight (109.13 g/mol) .
Q. What safety protocols are essential for handling this compound?
Use PPE (gloves, goggles) in ventilated hoods. Store in airtight containers under inert gas to prevent hydration/dehydration. Immediate rinsing with water is required for skin/eye contact, and medical consultation is advised for ingestion .
Q. How is the thermal stability of this compound characterized?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify dehydration kinetics. Heating rates of 5–10°C/min under nitrogen are typical to monitor mass loss at 100–200°C, correlating with hydrate decomposition .
Advanced Questions
Q. How can computational modeling resolve contradictions in the hydrogen-bonding behavior of this compound?
Density functional theory (DFT) simulations predict hydrogen-bond strengths and lattice parameters. Pairing with SHELX-refined crystallographic data identifies discrepancies between experimental and theoretical bond lengths, guiding corrections in force fields .
Q. What experimental designs address conflicting reactivity data in nucleophilic substitution reactions?
Controlled kinetic studies under varying pH (3–10) and temperatures (25–80°C) isolate optimal conditions. For example, competing pathways (e.g., alkylation vs. acylation) are quantified via GC-MS to reconcile yield variations reported in literature .
Q. How does the hydroxyl group position in pyridinol isomers (e.g., 6-Methyl-2-pyridinol vs. 6-Methyl-3-pyridinol) affect physicochemical properties?
Comparative studies using X-ray diffraction and solubility tests reveal that 6-Methyl-3-pyridinol hydrate exhibits higher melting points (183–187°C vs. 157–159°C) and altered hydrogen-bond networks due to steric and electronic differences .
Q. What strategies improve the stability of this compound in aqueous solutions?
Buffered solutions (pH 6–7) and lyophilization reduce hydrolysis. Co-crystallization with stabilizing agents (e.g., cyclodextrins) enhances shelf life, validated by accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
